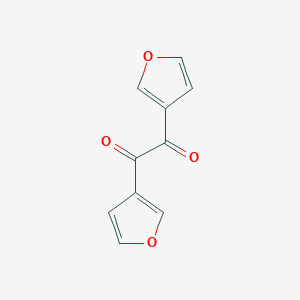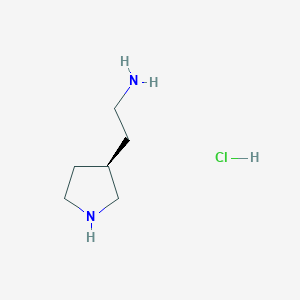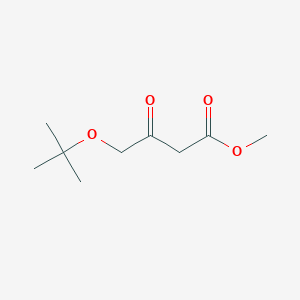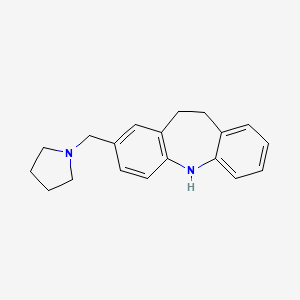![molecular formula C10H10N2O3S B13961457 N-cyclopropylbenzo[d]oxazole-2-sulfonamide](/img/structure/B13961457.png)
N-cyclopropylbenzo[d]oxazole-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropylbenzo[d]oxazole-2-sulfonamide is a heterocyclic compound that features a benzoxazole ring fused with a sulfonamide group and a cyclopropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropylbenzo[d]oxazole-2-sulfonamide typically involves the cyclization of N-propargylamides. A common method includes the use of (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source. The intramolecular iodooxygenation of N-propargylamides proceeds readily, leading to the corresponding oxazole derivatives .
Industrial Production Methods: Industrial production of benzoxazole derivatives often involves the condensation of o-aminophenol with carboxylic acids or their derivatives. The process may include the use of various catalysts and solvents to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-cyclopropylbenzo[d]oxazole-2-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and substituted benzoxazole compounds .
Scientific Research Applications
N-cyclopropylbenzo[d]oxazole-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the development of new materials and as a building block for various chemical products.
Mechanism of Action
The mechanism of action of N-cyclopropylbenzo[d]oxazole-2-sulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria.
Pathways Involved: By inhibiting these enzymes, the compound disrupts the synthesis of essential biomolecules, leading to the inhibition of bacterial growth and proliferation.
Comparison with Similar Compounds
- 2-phenyl benzoxazole sulfonamide
- 2-piperidine-benzoxazole sulfonamide
- 5-aryl-1,2,4-oxadiazol-3-yl derivatives
Comparison: N-cyclopropylbenzo[d]oxazole-2-sulfonamide is unique due to its cyclopropyl substituent, which imparts distinct steric and electronic properties. This makes it more effective in certain biological applications compared to other benzoxazole derivatives .
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific fields.
Properties
Molecular Formula |
C10H10N2O3S |
|---|---|
Molecular Weight |
238.27 g/mol |
IUPAC Name |
N-cyclopropyl-1,3-benzoxazole-2-sulfonamide |
InChI |
InChI=1S/C10H10N2O3S/c13-16(14,12-7-5-6-7)10-11-8-3-1-2-4-9(8)15-10/h1-4,7,12H,5-6H2 |
InChI Key |
IWFLWKZNVGSTMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


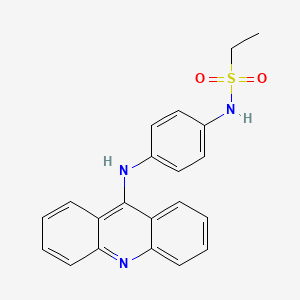
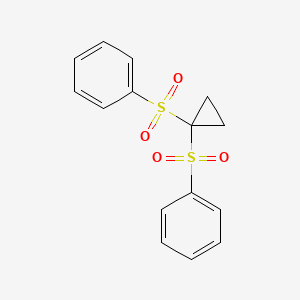
![2-[(3-hydroxy-1-propyl)amino]-4-methoxypyridine-N-oxide](/img/structure/B13961391.png)
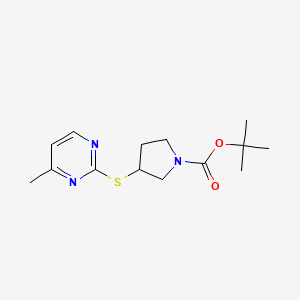

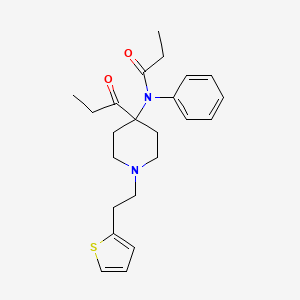
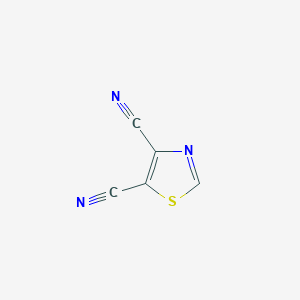
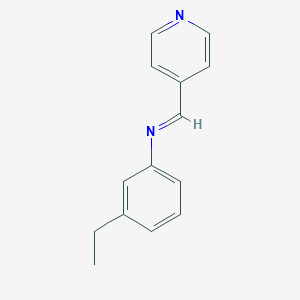
![6-Methoxy-2-(methylthio)benzo[d]thiazole](/img/structure/B13961435.png)
